molecular formula C20H26N4O2 B7144083 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone

1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone

Cat. No.: B7144083
M. Wt: 354.4 g/mol
InChI Key: ZBSQXDQQPOFKSX-UHFFFAOYSA-N
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Description

1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a piperidine ring, a triazole ring, and a phenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, where a cyclopentanol derivative reacts with the piperidine ring.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Coupling of the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically involving a halogenated phenyl derivative and a nucleophilic triazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles to form new compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols)

Major Products:

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives

Scientific Research Applications

1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s triazole ring is known to interact with metal ions, which can influence its activity in catalytic processes or enzyme inhibition.

Comparison with Similar Compounds

  • 1-(4-Methoxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone
  • 1-(4-Cyclohexyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone
  • 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-methyltriazol-1-yl)ethanone

Comparison: 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone stands out due to its unique combination of a cyclopentyloxy group and a phenyltriazole moiety. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(15-24-14-19(21-22-24)16-6-2-1-3-7-16)23-12-10-18(11-13-23)26-17-8-4-5-9-17/h1-3,6-7,14,17-18H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSQXDQQPOFKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCN(CC2)C(=O)CN3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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